(D-PHE2)-Vasoactive Intestinal Peptide is a synthetic derivative of the naturally occurring vasoactive intestinal peptide, which is a 28-amino acid neuropeptide involved in various physiological processes. This compound has been studied across different species, including humans, bovines, porcine, and rats. The peptide is recognized for its role in smooth muscle relaxation, vasodilation, and modulation of immune responses.
Vasoactive intestinal peptide is primarily sourced from the intestine and the central nervous system. It is secreted by enteric neurons and acts on various tissues throughout the body. The synthetic variant, (D-PHE2)-Vasoactive Intestinal Peptide, incorporates a phenylalanine substitution at the second position to enhance its stability and receptor affinity.
(D-PHE2)-Vasoactive Intestinal Peptide belongs to the class of neuropeptides and is classified under the broader category of peptide hormones. It interacts with specific receptors known as vasoactive intestinal peptide receptors, which include VPAC1 and VPAC2.
The synthesis of (D-PHE2)-Vasoactive Intestinal Peptide typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
(D-PHE2)-Vasoactive Intestinal Peptide has a linear structure comprising 28 amino acids with a specific sequence that includes the modified phenylalanine at position two.
(D-PHE2)-Vasoactive Intestinal Peptide participates in various biochemical reactions primarily involving receptor binding and signal transduction pathways.
The mechanism of action for (D-PHE2)-Vasoactive Intestinal Peptide involves binding to specific receptors on target cells, leading to downstream effects that modulate various physiological functions.
(D-PHE2)-Vasoactive Intestinal Peptide has several applications in scientific research:
Vasoactive Intestinal Peptide (VIP) is a 28-amino-acid neuroendocrine peptide conserved across mammals, with minor sequence variations influencing receptor interactions.
VIP sequences exhibit >90% homology among species, with differences localized to positions 11, 17, 20, and 26 (Table 1). The N-terminal domain (residues 1–12) is fully conserved and critical for receptor activation, while C-terminal variations modulate stability and tissue-specific activity [1] [7].
Table 1: VIP Sequence Homology Across Species
Position | Human | Bovine | Porcine | Rat | Functional Role |
---|---|---|---|---|---|
1 | His | His | His | His | Receptor activation |
2 | Ser | Ser | Ser | D-Phe | Conformational stability |
11 | Ser | Asn | Ser | Ser | Solubility modulation |
17 | Leu | Leu | Leu | Met | Hydrophobic core |
28 | Asn | Asn | Asn | Asn | C-terminal amidation |
C-terminal α-amidation (present in all species) is essential for receptor binding affinity. This modification occurs enzymatically via peptidylglycine α-amidating monooxygenase, increasing VIP’s half-life by shielding against carboxypeptidase degradation [1] [3].
Substituting L-serine with D-phenylalanine at position 2 ([D-Phe²]-VIP) enhances metabolic stability while preserving receptor engagement.
The D-Phe² substitution:
[D-Phe²]-VIP maintains nanomolar affinity for VPAC₁ receptors (IC₅₀ = 125.8 nM vs. 1.9 nM for native VIP in rat macrophages) but shows selective attenuation at VPAC₂ (IC₅₀ = 354.8 nM). This arises from steric constraints that differentially impact receptor subtype interactions [7] [8].
[D-Phe²]-VIP is synthesized via Fmoc-based SPPS (Figure 1):
Figure 1: SPPS Workflow for [D-Phe²]-VIPResin loading → Fmoc deprotection → Amino acid coupling (D-Phe² highlighted) → Cleavage/deprotection → Crude peptide precipitation
Table 2: Analytical Characterization of Synthetic [D-Phe²]-VIP
Parameter | Method | Result |
---|---|---|
Molecular weight | ESI-MS | 3326.8 Da (human isoform) |
Purity | Analytical HPLC | 95.2–98.7% |
Retention time | C₁₈ column | 22.4 ± 0.3 minutes |
Endotoxins | LAL assay | <0.05 EU/mg |
All synthesized compounds are listed in Table 3 below. For sequence details, refer to the cited sources.
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